molecular formula C28H29NO4 B12990343 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid

Cat. No.: B12990343
M. Wt: 443.5 g/mol
InChI Key: OEGNAMSAIYVZAI-OAQYLSRUSA-N
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Description

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethyloxycarbonyl chloride.

    Coupling Reaction: The protected amino acid is then coupled with 4-isopropylbenzyl bromide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylbenzyl group.

    Reduction: Reduction reactions can target the carbonyl group in the Fmoc moiety.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the isopropylbenzyl group.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The compound is widely used in solid-phase peptide synthesis due to its Fmoc protecting group.

    Organic Synthesis: It serves as an intermediate in the synthesis of various complex molecules.

Biology

    Protein Engineering: Used in the synthesis of modified peptides and proteins for research purposes.

Medicine

    Drug Development:

Industry

    Biotechnology: Utilized in the production of synthetic peptides for industrial applications.

Mechanism of Action

The compound exerts its effects primarily through its Fmoc protecting group, which temporarily shields the amino group during chemical reactions. This protection is crucial in multi-step synthesis processes, allowing for selective reactions to occur without interference from the amino group.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylbenzyl)propanoic acid
  • ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid

Uniqueness

The presence of the isopropyl group in ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid provides unique steric and electronic properties, making it distinct from its analogs. This uniqueness can influence its reactivity and the types of products formed during chemical reactions.

Properties

Molecular Formula

C28H29NO4

Molecular Weight

443.5 g/mol

IUPAC Name

(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-propan-2-ylphenyl)propanoic acid

InChI

InChI=1S/C28H29NO4/c1-18(2)20-13-11-19(12-14-20)15-21(27(30)31)16-29-28(32)33-17-26-24-9-5-3-7-22(24)23-8-4-6-10-25(23)26/h3-14,18,21,26H,15-17H2,1-2H3,(H,29,32)(H,30,31)/t21-/m1/s1

InChI Key

OEGNAMSAIYVZAI-OAQYLSRUSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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